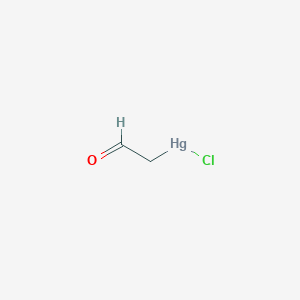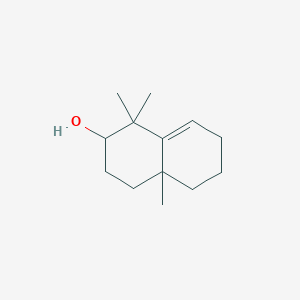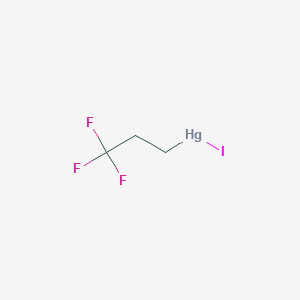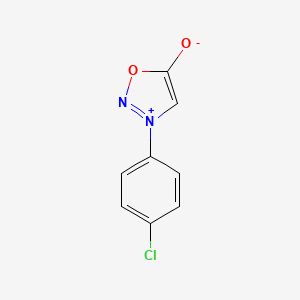
3-(4-Chlorophenyl)sydnone
描述
3-(4-Chlorophenyl)sydnone is a mesoionic compound belonging to the sydnone family, characterized by a 1,2,3-oxadiazole core with a keto group at the 5-position. Sydnones are known for their unique electronic structure, which imparts significant polarity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)sydnone typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride. This method was first described by Earl and Mackney in 1935 . The reaction proceeds through the formation of an intermediate nitrosamine, which undergoes cyclization to form the sydnone ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-(4-Chlorophenyl)sydnone undergoes various chemical reactions, including:
Electrophilic Substitution: The hydrogen atom at the C-4 position of the sydnone ring can be substituted with various electrophiles, such as halogens, nitro groups, and acyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine), nitro compounds, and acyl chlorides are commonly used under mild conditions.
Lithiation: Organolithium reagents, such as n-butyllithium, are used under anhydrous conditions to achieve lithiation.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and acylated sydnones.
Lithiation: Products include disubstituted sydnones, such as 3-(4-chloro-2-iodophenyl)-4-iodosydnone.
科学研究应用
作用机制
The mechanism of action of 3-(4-Chlorophenyl)sydnone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
相似化合物的比较
3-(4-Chlorophenyl)sydnone can be compared with other sydnone derivatives and mesoionic compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its specific electronic structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other sydnone derivatives .
属性
IUPAC Name |
3-(4-chlorophenyl)oxadiazol-3-ium-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-3-7(4-2-6)11-5-8(12)13-10-11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSBVYENPHXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=NOC(=C2)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343015 | |
| Record name | 3-(4-Chlorophenyl)sydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-31-2 | |
| Record name | 3-(4-Chlorophenyl)sydnone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Chlorophenyl)sydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Chlorophenyl)-1,2,3-oxadiazole-3-ium-5-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
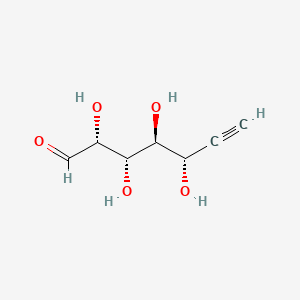
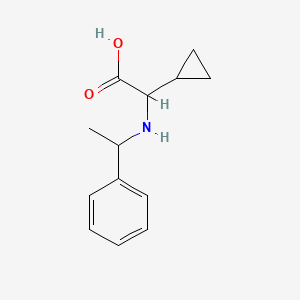
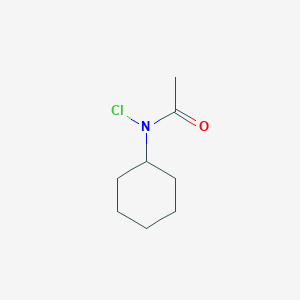
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
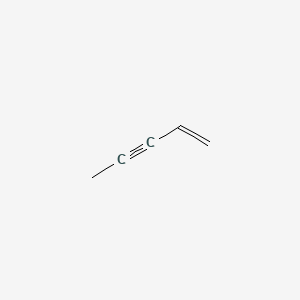
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)
